molecular formula C24H33NO2 B1248577 1-Methyl-3-[2-[4-(3-methoxyphenyl)butyl]phenoxymethyl]piperidine

1-Methyl-3-[2-[4-(3-methoxyphenyl)butyl]phenoxymethyl]piperidine

Cat. No.: B1248577
M. Wt: 367.5 g/mol
InChI Key: DDWAVUOYXCFCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-[2-[4-(3-methoxyphenyl)butyl]phenoxymethyl]piperidine, also known as this compound, is a useful research compound. Its molecular formula is C24H33NO2 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H33NO2

Molecular Weight

367.5 g/mol

IUPAC Name

3-[[2-[4-(3-methoxyphenyl)butyl]phenoxy]methyl]-1-methylpiperidine

InChI

InChI=1S/C24H33NO2/c1-25-16-8-11-21(18-25)19-27-24-15-6-5-13-22(24)12-4-3-9-20-10-7-14-23(17-20)26-2/h5-7,10,13-15,17,21H,3-4,8-9,11-12,16,18-19H2,1-2H3

InChI Key

DDWAVUOYXCFCBW-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)COC2=CC=CC=C2CCCCC3=CC(=CC=C3)OC

Synonyms

1-methyl-3-(2-(4-(3-methoxyphenyl)butyl)phenoxymethyl)piperidine
MMBPP-HCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.70 g of 1-t-butoxycarbonyl-3-{2-[4-(3-methoxyphenyl)butyl]phenoxymethyl}piperidine [prepared as described in Example 82(a)] in 25 ml of tetrahydrofuran was added dropwise to a mixture of 0.450 g of lithium aluminum hydride in 30 ml of tetrahydrofuran, whilst ice-cooling and stirring, and the mixture was stirred at room temperature for 30 minutes and then stirred whilst heating under reflux for 2 hours. At the end of this time, the reaction mixture was cooled, and sodium sulfate decahydrate was added to the mixture to decompose excess lithium aluminium hydride. Insoluble materials were removed by filtration, and the filtrate was concentrated by distillation under reduced pressure. The resulting oil was purified by column chromatography through silica gel, using a 10:1 by volume mixture of methylene chloride and methanol as the eluent, to give 2.10 g (yield 96%) of the title compound as a colorless oil.
Name
1-t-butoxycarbonyl-3-{2-[4-(3-methoxyphenyl)butyl]phenoxymethyl}piperidine
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

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